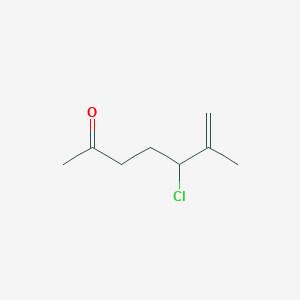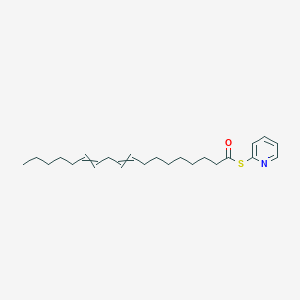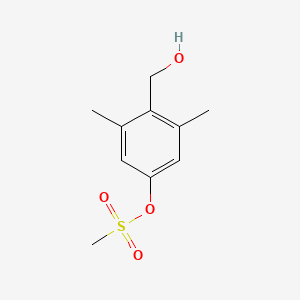
4-(Hydroxymethyl)-3,5-dimethylphenyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)-3,5-dimethylphenyl methanesulfonate is an organic compound that belongs to the class of methanesulfonates. Methanesulfonates are esters or salts of methanesulfonic acid, which is a strong acid commonly used in organic synthesis. This compound is characterized by the presence of a hydroxymethyl group and two methyl groups attached to a phenyl ring, which is further bonded to a methanesulfonate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-3,5-dimethylphenyl methanesulfonate typically involves the reaction of 4-(Hydroxymethyl)-3,5-dimethylphenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common to optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydroxymethyl)-3,5-dimethylphenyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of 4-(Hydroxymethyl)-3,5-dimethylphenyl derivatives.
Oxidation: Formation of 4-(Carboxymethyl)-3,5-dimethylphenyl methanesulfonate.
Reduction: Formation of 4-(Hydroxymethyl)-3,5-dimethylphenyl alcohol.
Aplicaciones Científicas De Investigación
4-(Hydroxymethyl)-3,5-dimethylphenyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs due to its ability to modify biological molecules.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 4-(Hydroxymethyl)-3,5-dimethylphenyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biological molecules. This can result in the modification of proteins, nucleic acids, and other cellular components, thereby affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonic Acid: A strong acid used in organic synthesis and as a catalyst.
Methyl Methanesulfonate: An alkylating agent used in mutagenesis studies.
Ethyl Methanesulfonate: Another alkylating agent with similar applications to methyl methanesulfonate.
Uniqueness
4-(Hydroxymethyl)-3,5-dimethylphenyl methanesulfonate is unique due to the presence of the hydroxymethyl and dimethyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
105970-33-0 |
|---|---|
Fórmula molecular |
C10H14O4S |
Peso molecular |
230.28 g/mol |
Nombre IUPAC |
[4-(hydroxymethyl)-3,5-dimethylphenyl] methanesulfonate |
InChI |
InChI=1S/C10H14O4S/c1-7-4-9(14-15(3,12)13)5-8(2)10(7)6-11/h4-5,11H,6H2,1-3H3 |
Clave InChI |
GLOUDFXSKYDJIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1CO)C)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B14326205.png)
![3-[(Diethylamino)methyl]-1,8-dimethoxyanthracene-9,10-dione](/img/structure/B14326206.png)

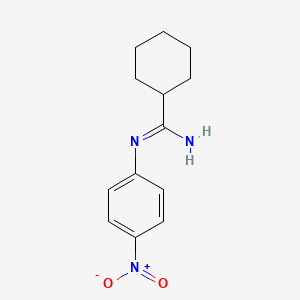


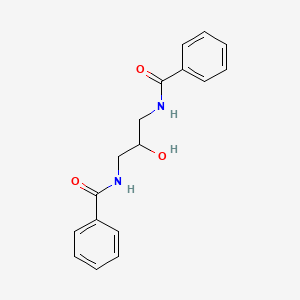


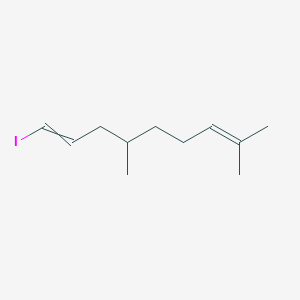
![2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol](/img/structure/B14326265.png)
